Methyl 5-iodo-2-pyrrolidin-2-ylbenzoate
CAS No.:
Cat. No.: VC20694827
Molecular Formula: C12H14INO2
Molecular Weight: 331.15 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C12H14INO2 |
|---|---|
| Molecular Weight | 331.15 g/mol |
| IUPAC Name | methyl 5-iodo-2-pyrrolidin-2-ylbenzoate |
| Standard InChI | InChI=1S/C12H14INO2/c1-16-12(15)10-7-8(13)4-5-9(10)11-3-2-6-14-11/h4-5,7,11,14H,2-3,6H2,1H3 |
| Standard InChI Key | OWEFKEHDJNUTPJ-UHFFFAOYSA-N |
| Canonical SMILES | COC(=O)C1=C(C=CC(=C1)I)C2CCCN2 |
Introduction
Chemical Structure and Physicochemical Properties
Molecular Architecture
The compound’s structure comprises a methyl benzoate group linked to a pyrrolidine ring, with an iodine atom at the 5-position of the aromatic ring. The pyrrolidine moiety introduces chirality, making stereoisomerism a critical aspect of its chemical behavior. The (R)- and (S)-enantiomers exhibit distinct biological activities, as demonstrated in studies on analogous pyrrolidine derivatives .
Table 1: Key Molecular Properties
Spectroscopic Characterization
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NMR Data: The proton NMR spectrum reveals signals corresponding to the pyrrolidine ring (δ 2.0–3.0 ppm) and aromatic protons (δ 7.0–8.0 ppm). The iodine atom’s electron-withdrawing effect deshields adjacent protons, shifting their signals downfield .
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Mass Spectrometry: High-resolution mass spectrometry (HRMS) confirms the molecular ion peak at m/z 331.15, consistent with the molecular formula .
Synthesis and Optimization
Synthetic Routes
The synthesis typically involves multi-step protocols:
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Iodination: Direct electrophilic iodination of 2-methylbenzoic acid derivatives using iodine and oxidizing agents (e.g., iodic acid) in acetic anhydride .
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Pyrrolidine Coupling: Nucleophilic substitution or transition metal-catalyzed coupling to introduce the pyrrolidine moiety. For example, reacting methyl 5-iodo-2-bromobenzoate with pyrrolidine in the presence of a palladium catalyst.
Table 2: Representative Synthesis Conditions
| Step | Reagents/Conditions | Yield | Source |
|---|---|---|---|
| Iodination | I₂, HIO₃, acetic anhydride | 70–85% | |
| Pyrrolidine Coupling | Pd(OAc)₂, Xantphos, K₂CO₃ | 50–65% |
Stereochemical Control
The (R)-enantiomer is synthesized using chiral auxiliaries or asymmetric catalysis. For instance, enantioselective hydrogenation of a prochiral intermediate yields the (R)-configuration with >90% enantiomeric excess (ee).
Applications in Medicinal Chemistry
Drug Development
The compound serves as a precursor in synthesizing benzimidazole-proline hybrids, which show promise in treating dementia and metabolic disorders . Its iodine atom enhances lipophilicity, improving blood-brain barrier permeability .
Material Science Applications
Liquid Crystal Displays (LCDs)
Iodinated benzoates are critical in polarizing films for LCDs. The compound’s rigid aromatic core and halogen substituent enhance thermal stability and optical anisotropy .
Organic Building Blocks
Used in cross-coupling reactions (e.g., Suzuki-Miyaura), the iodine atom facilitates C–C bond formation, enabling the synthesis of complex heterocycles .
Research Directions and Challenges
Future Studies
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Toxicological Profiling: Acute toxicity studies in preclinical models are needed to assess safety .
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Catalytic Asymmetric Synthesis: Developing cost-effective methods for large-scale enantioselective production.
Industrial Scalability
Current synthetic routes suffer from moderate yields (50–65%). Flow chemistry and microwave-assisted reactions could optimize efficiency .
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